Cas no 27923-56-4 (Phenol,bis(1-methylethyl)-)

Phenol,bis(1-methylethyl)- structure
Phenol,bis(1-methylethyl)- structure
Product Name:Phenol,bis(1-methylethyl)-
CAS No:27923-56-4
MF:C12H18O
MW:178.270723819733
CID:277186
PubChem ID:18048
Update Time:2025-04-19

Phenol,bis(1-methylethyl)- Chemical and Physical Properties

Names and Identifiers

    • Phenol,bis(1-methylethyl)-
    • Bis(1-methylethyl)phenol
    • Diisopropylphenol
    • Phenol,diisopropyl- (6CI,7CI,8CI)
    • J-017480
    • 2934-05-6
    • InChI=1/C12H18O/c1-8(2)10-5-6-12(13)11(7-10)9(3)4/h5-9,13H,1-4H3
    • Q27294468
    • FT-0634566
    • HY-W016591
    • 2,4-Bis(1-methylethyl)phenol
    • KEUMBYCOWGLRBQ-UHFFFAOYSA-
    • NS00007254
    • 2 pound not4-Diisopropylphenol
    • DTXCID5022273
    • D71089
    • PROPOFOL IMPURITY A [EP IMPURITY]
    • Phenol, 2,4-diisopropyl-
    • Tox21_301372
    • 4-06-00-03438 (Beilstein Handbook Reference)
    • 27923-56-4
    • DTXSID7042273
    • YD41XSG2L8
    • 2,4-Diisopropyl-phenol
    • CHEMBL29799
    • EINECS 220-906-1
    • Phenol, 2,4-bis(1-methylethyl)-
    • NCGC00255771-01
    • AKOS016011209
    • CS-W017307
    • 2,4-DIISOPROPYLPHENOL
    • AS-60479
    • 2,4-Bis(1-methylethyl)phenol; Propofol Imp. A (EP); Propofol Impurity A
    • MFCD01707536
    • SCHEMBL224395
    • 2,4-di(propan-2-yl)phenol
    • UNII-YD41XSG2L8
    • CAS-2934-05-6
    • CAA93405
    • BRN 1864621
    • 2,4-bis(propan-2-yl)phenol
    • 2,4-Diisopropylphenol, 98%
    • Inchi: 1S/C12H18O/c1-8(2)10-5-6-12(13)11(7-10)9(3)4/h5-9,13H,1-4H3
    • InChI Key: KEUMBYCOWGLRBQ-UHFFFAOYSA-N
    • SMILES: OC1=CC=C(C=C1C(C)C)C(C)C

Computed Properties

  • Exact Mass: 178.13584
  • Monoisotopic Mass: 178.135765193g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 151
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • PSA: 20.23
Recommended suppliers
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd